molecular formula C12H14N2O B6259707 N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide CAS No. 1020993-24-1

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B6259707
CAS No.: 1020993-24-1
M. Wt: 202.3
InChI Key:
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Description

“N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” is an organic compound that belongs to the class of amides It features a 3-methylphenyl group attached to an acetamide moiety, with a prop-2-yn-1-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” can be achieved through a multi-step process:

    Formation of 3-methylphenylamine: This can be synthesized from 3-methylbenzene through nitration followed by reduction.

    Acylation: The 3-methylphenylamine is then acylated with chloroacetyl chloride to form N-(3-methylphenyl)-2-chloroacetamide.

    Substitution Reaction: The final step involves the substitution of the chlorine atom with a prop-2-yn-1-ylamine group under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Continuous flow reactors: for better control over reaction conditions.

    Catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation products: Epoxides, hydroxylated derivatives.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Protein Binding: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-aminoacetamide: Lacks the prop-2-yn-1-yl group.

    N-phenyl-2-[(prop-2-yn-1-yl)amino]acetamide: Lacks the methyl group on the phenyl ring.

Uniqueness

  • The presence of both the 3-methylphenyl and prop-2-yn-1-yl groups makes “N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide” unique in terms of its chemical reactivity and potential applications.

Properties

CAS No.

1020993-24-1

Molecular Formula

C12H14N2O

Molecular Weight

202.3

Purity

93

Origin of Product

United States

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